6-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione 6-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 1313712-42-3
VCID: VC0036005
InChI: InChI=1S/C14H11BrN2O3S/c1-20-9-4-2-8(3-5-9)7-17-13(18)12-10(16-14(17)19)6-11(15)21-12/h2-6H,7H2,1H3,(H,16,19)
SMILES: COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(S3)Br)NC2=O
Molecular Formula: C14H11BrN2O3S
Molecular Weight: 367.217

6-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

CAS No.: 1313712-42-3

Cat. No.: VC0036005

Molecular Formula: C14H11BrN2O3S

Molecular Weight: 367.217

* For research use only. Not for human or veterinary use.

6-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione - 1313712-42-3

Specification

CAS No. 1313712-42-3
Molecular Formula C14H11BrN2O3S
Molecular Weight 367.217
IUPAC Name 6-bromo-3-[(4-methoxyphenyl)methyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione
Standard InChI InChI=1S/C14H11BrN2O3S/c1-20-9-4-2-8(3-5-9)7-17-13(18)12-10(16-14(17)19)6-11(15)21-12/h2-6H,7H2,1H3,(H,16,19)
Standard InChI Key ACBREPWFFGWEGU-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(S3)Br)NC2=O

Introduction

Chemical Structure and Properties

Molecular Identity and Nomenclature

6-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione represents a specific derivative within the thieno[3,2-d]pyrimidine family. The compound is identified by the CAS registry number 1313712-42-3, which serves as its unique identifier in chemical databases and literature . The IUPAC name, 6-bromo-3-[(4-methoxyphenyl)methyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione, precisely describes its chemical structure according to standardized nomenclature rules. This compound is also sometimes referred to by alternative names such as Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione,6-bromo-3-[(4-methoxyphenyl)methyl]- in scientific and commercial contexts .

The structural representation can be expressed using various chemical notation systems. The Standard InChI (International Chemical Identifier) for this compound is InChI=1S/C14H11BrN2O3S/c1-20-9-4-2-8(3-5-9)7-17-13(18)12-10(16-14(17)19)6-11(15)21-12/h2-6H,7H2,1H3,(H,16,19), which provides a standardized way to represent the chemical structure in text format. Similarly, the Standard InChIKey ACBREPWFFGWEGU-UHFFFAOYSA-N serves as a condensed digital representation of the compound's structure. For computational chemistry applications, the SMILES notation COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(S3)Br)NC2=O efficiently encodes the structural information.

Physicochemical Properties

Understanding the physicochemical properties of 6-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is crucial for evaluating its potential applications in pharmaceutical research and development. The compound has a defined molecular formula of C14H11BrN2O3S, corresponding to a molecular weight of 367.217 g/mol . The exact mass is reported as 367.22, which is significant for analytical identification using mass spectrometry techniques .

Table 1: Key Physicochemical Properties of 6-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

PropertyValueReference
Molecular FormulaC14H11BrN2O3S
Molecular Weight367.217 g/mol
Exact Mass367.22
Polar Surface Area (PSA)86.9 Ų
XLogP33.1
PubChem Compound ID57363385

The compound possesses a polar surface area (PSA) of 86.9 Ų, which provides insight into its membrane permeability characteristics . This parameter is particularly relevant for estimating a compound's ability to penetrate biological membranes, including the blood-brain barrier. The XLogP3 value of 3.1 indicates its partition coefficient between octanol and water, suggesting moderate lipophilicity . These parameters collectively contribute to understanding the compound's pharmacokinetic profile, which is essential for drug development considerations.

Structural Features and Related Compounds

The core structure of 6-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione includes a fused heterocyclic system comprising thiophene and pyrimidine rings. This bicyclic arrangement forms a thieno[3,2-d]pyrimidine skeleton, which serves as the fundamental framework for a variety of biologically active compounds. The fused ring system is distinguished by specific substitutions: a bromine atom at the 6-position of the thiophene ring and a 4-methoxybenzyl group attached to the nitrogen at the 3-position of the pyrimidine ring.

A closely related compound identified in the literature is 7-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS RN: 1392484-71-7), which differs only in the position of the bromine atom (7-position instead of 6-position) . This positional isomer represents an important structural variant that may exhibit different biological activities due to altered spatial arrangement of the bromine atom.

The structural diversity within the thieno[3,2-d]pyrimidinone class is evident from synthetic studies that have explored various conformational aspects of these compounds. Research indicates that thieno[3,2-d]pyrimidinones can exist in multiple conformational states, with the flexibility largely attributed to rotations around sigma bonds within the molecular framework . These conformational variations can significantly influence the biological activity and binding affinities of these compounds to target proteins.

Synthesis and Preparation

Synthetic Approaches

Current Research Status and Future Directions

Research Developments

Research on thieno[3,2-d]pyrimidinones continues to evolve, with ongoing efforts to synthesize novel derivatives and evaluate their biological activities. Studies have focused on the development of conformationally restricted analogues to optimize target binding and improve pharmacokinetic properties . The structural diversity within this class of compounds provides ample opportunities for medicinal chemistry exploration.

Recent developments have included the synthesis and biological evaluation of various thieno[3,2-d]pyrimidinones, thieno[3,2-d]pyrimidines, and related quinazolinones . These studies have contributed to understanding the structure-activity relationships and providing insights into the potential therapeutic applications of these compounds.

Analytical Considerations

The characterization and quality control of 6-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involve standard analytical techniques. The availability of detailed spectral data, such as NMR spectra, mass spectrometry data, and infrared spectra, facilitates the identification and purity assessment of the compound . These analytical approaches are essential for ensuring the reliability of research findings and the quality of the compound when used as a pharmaceutical intermediate.

Modern analytical techniques, combined with computational methods, continue to enhance our understanding of the structural features and physicochemical properties of this compound and its analogues. Advanced spectroscopic methods, high-resolution mass spectrometry, and X-ray crystallography provide valuable tools for structural elucidation and quality control.

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